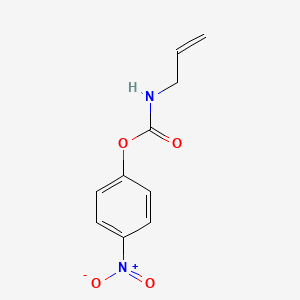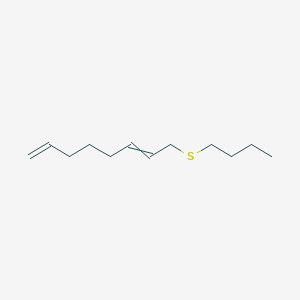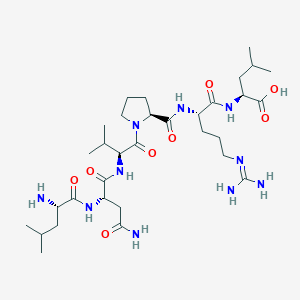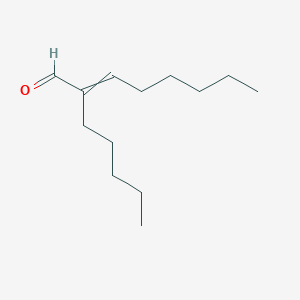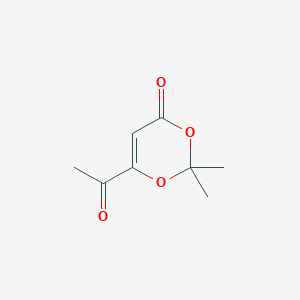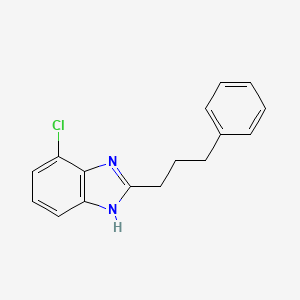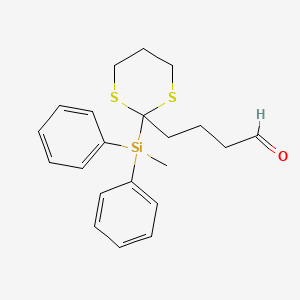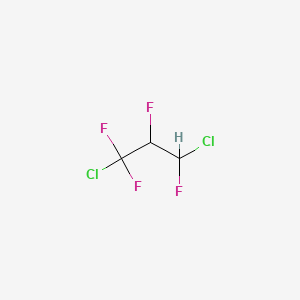
1,3-Dichloro-1,1,2,3-tetrafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-1,1,2,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄ .
Méthodes De Préparation
The synthesis of 1,3-Dichloro-1,1,2,3-tetrafluoropropane typically involves the fluorination of chlorinated hydrocarbons. One common method includes the reaction of dichlorofluoromethane with tetrafluoroethylene under controlled conditions . This process can be carried out in the presence of a catalyst, such as copper-substituted α-chromium oxide , at elevated temperatures and pressures . Industrial production methods often involve continuous feed systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1,3-Dichloro-1,1,2,3-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include hydrogen fluoride , chlorine , and hydroxyl radicals . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dichloro-1,1,2,3-tetrafluoropropane has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,3-Dichloro-1,1,2,3-tetrafluoropropane exerts its effects involves interactions with molecular targets such as hydroxyl radicals and chlorine atoms . These interactions can lead to the formation of reactive intermediates, which can further react to produce various by-products . The pathways involved in these reactions are complex and depend on the specific environmental conditions and the presence of other reactive species .
Comparaison Avec Des Composés Similaires
1,3-Dichloro-1,1,2,3-tetrafluoropropane can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound has an additional fluorine atom, making it more volatile and slightly different in its chemical behavior.
3,3-Dichloro-1,1,1,3-tetrafluoropropane: This isomer has the chlorine atoms in different positions, affecting its reactivity and applications.
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane:
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
139754-77-1 |
|---|---|
Formule moléculaire |
C3H2Cl2F4 |
Poids moléculaire |
184.94 g/mol |
Nom IUPAC |
1,3-dichloro-1,1,2,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(7)1(6)3(5,8)9/h1-2H |
Clé InChI |
LDZUGJKPSSIKOI-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)Cl)(C(F)(F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


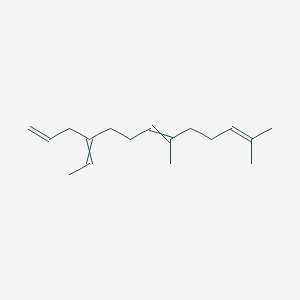
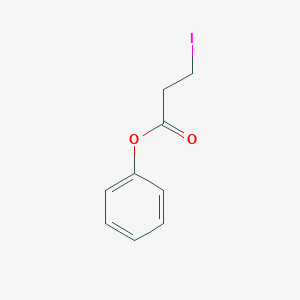
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
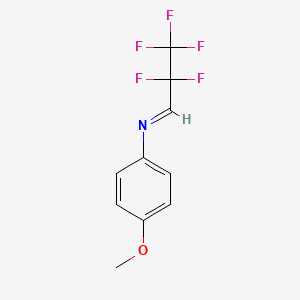

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
